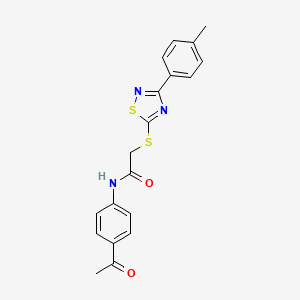

3-amino-N-(4-iodophenyl)benzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

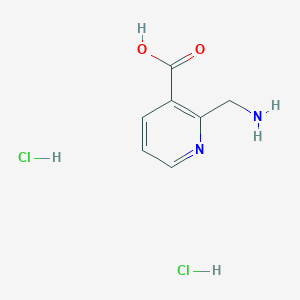

3-amino-N-(4-iodophenyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C12H11IN2O2S and a molecular weight of 374.2 . It is a powder at room temperature .

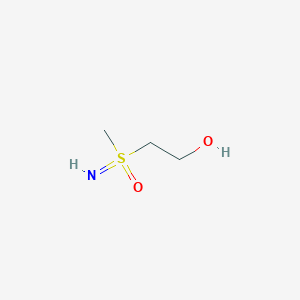

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11IN2O2S/c13-9-4-6-11(7-5-9)15-18(16,17)12-3-1-2-10(14)8-12/h1-8,15H,14H2 . This code provides a detailed description of the molecule’s structure, including the positions of the iodine, nitrogen, and sulfur atoms.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility are not available in the literature.科学的研究の応用

Synthesis and Crystal Structure

- A study by Subashini et al. (2009) discussed the synthesis and crystal structure of a related Schiff base, highlighting the molecular conformation and interactions within the compound (Subashini et al., 2009).

Molecular Interactions and Physical Properties

- Research by Perlovich et al. (2008) focused on various sulfonamides, including derivatives similar to 3-amino-N-(4-iodophenyl)benzene-1-sulfonamide, exploring their crystal structures and thermodynamic properties. This study provided insights into molecular interactions in crystals and solutions, which are essential for understanding the compound's behavior in different states (Perlovich et al., 2008).

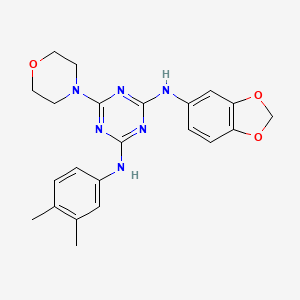

Carbonic Anhydrase Inhibition

- A 2013 study by Supuran et al. evaluated sulfonamide inhibitors, including compounds structurally related to this compound, for their inhibitory activity against carbonic anhydrase isoenzymes. These findings are relevant in the context of therapeutic applications (Supuran et al., 2013).

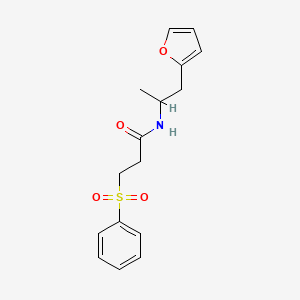

Antimicrobial and Biological Screening

Studies have also focused on the antimicrobial properties of sulfonamide derivatives. For example, a study by Hassan et al. (2021) synthesized novel sulfonamide compounds, including those structurally related to this compound, and evaluated their antimicrobial activities (Hassan et al., 2021).

Another study by Pervaiz et al. (2020) focused on the synthesis and characterization of sulfonamide metal complexes, including their antimicrobial activities, highlighting the compound's potential in pharmaceutical chemistry (Pervaiz et al., 2020).

作用機序

Target of Action

The primary target of 3-amino-N-(4-iodophenyl)benzene-1-sulfonamide, like other sulfonamides, is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, which is essential for bacterial DNA growth and cell division .

Mode of Action

This compound inhibits the enzyme dihydropteroate synthetase by mimicking the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme . This competitive inhibition prevents the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibits bacterial DNA growth and cell division .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folate synthesis pathway in bacteria. This leads to a deficiency of tetrahydrofolate, a coenzyme required for the synthesis of purines and pyrimidines, which are the building blocks of DNA . The disruption of these biochemical pathways results in the inhibition of bacterial growth and replication .

Pharmacokinetics

Sulfonamides in general are known to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of bacterial growth and replication. By disrupting the folate synthesis pathway, the compound prevents the synthesis of essential components of bacterial DNA, thereby inhibiting bacterial growth .

特性

IUPAC Name |

3-amino-N-(4-iodophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11IN2O2S/c13-9-4-6-11(7-5-9)15-18(16,17)12-3-1-2-10(14)8-12/h1-8,15H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRSQRZMEAYPDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)I)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11IN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2410409.png)

![4-Cyano-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2410412.png)

![1,4-Dimethyl-2-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene](/img/structure/B2410413.png)

![5-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2410414.png)

![tert-butyl N-[3-(cyclopropylamino)-4,4,4-trifluorobutyl]carbamate](/img/structure/B2410423.png)

![2-[1-(Ethoxycarbonyl)piperidin-4-yl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2410426.png)